3-Chloro-5,5-dimethylazepan-2-one
Overview
Description
3-Chloro-5,5-dimethylazepan-2-one: is a heterocyclic organic compound featuring a seven-membered ring with a chlorine atom and two methyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5,5-dimethylazepan-2-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chloro-2,2-dimethylpropanal with ammonia or an amine under acidic conditions to form the azepanone ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-5,5-dimethylazepan-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the azepanone ring can yield amine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are utilized.
Major Products:
Substitution Reactions: Products include azepanone derivatives with various substituents replacing the chlorine atom.
Oxidation Reactions: Products include hydroxylated or carbonylated azepanone derivatives.
Reduction Reactions: Products include amine derivatives of the azepanone ring.
Scientific Research Applications
Chemistry: 3-Chloro-5,5-dimethylazepan-2-one is used as a building block in organic synthesis. Its reactivity allows for the creation of diverse derivatives that can be further utilized in the synthesis of complex molecules.
Biology: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. These studies aim to develop new therapeutic agents for various diseases.
Medicine: The compound and its derivatives are explored for their pharmacological properties
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may serve as intermediates in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-5,5-dimethylazepan-2-one and its derivatives depends on their specific application. For instance, as enzyme inhibitors, these compounds may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. In receptor modulation, the compounds may interact with receptor sites, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
3-Chloro-5,5-dimethylhexan-2-one: Similar structure but with a six-membered ring.
3-Chloro-5,5-dimethylpiperidin-2-one: Similar structure but with a five-membered ring.
3-Chloro-5,5-dimethylazepan-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the azepanone ring.
Uniqueness: 3-Chloro-5,5-dimethylazepan-2-one is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
3-chloro-5,5-dimethylazepan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-8(2)3-4-10-7(11)6(9)5-8/h6H,3-5H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDLTLXNIQARJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC(=O)C(C1)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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